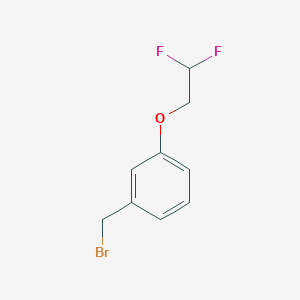

3-(2,2-Difluoroethoxy)benzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

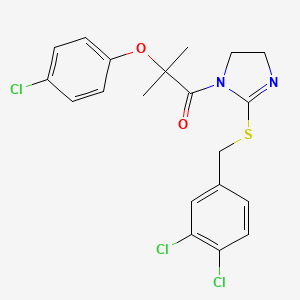

“3-(2,2-Difluoroethoxy)benzyl bromide” is a chemical compound with the molecular formula C9H9BrF2O . It is a liquid at ambient temperature .

Synthesis Analysis

The synthesis of “3-(2,2-Difluoroethoxy)benzyl bromide” could potentially involve the bromination of benzylic compounds . The combination of Ph3P and easily available 1,2-dihaloethanes (XCH2CH2X; X = Cl, Br, or I) was found to be very effective for a mild deoxygenative halogenation of alcohols .Molecular Structure Analysis

The molecular structure of “3-(2,2-Difluoroethoxy)benzyl bromide” can be represented by the InChI code: 1S/C9H9BrF2O/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,9H,5-6H2 .Chemical Reactions Analysis

The chemical reactions involving “3-(2,2-Difluoroethoxy)benzyl bromide” could include substitution or elimination reactions with nucleophilic reagents . The functional group of alkyl halides is a carbon-halogen bond, which is polarized so that the carbon is electrophilic and the halogen is nucleophilic .Physical And Chemical Properties Analysis

“3-(2,2-Difluoroethoxy)benzyl bromide” has a molecular weight of 251.07 . It is a liquid at ambient temperature . The compound is stored at ambient temperature .Scientific Research Applications

Benzophenones and Environmental Impact

Benzophenones, such as Benzophenone-3, have been extensively studied for their widespread use in sunscreens and potential environmental impacts. Their bioaccumulative nature and presence in various environmental matrices highlight the ecological risks associated with synthetic organic compounds. Such research underscores the importance of understanding the environmental fate and toxicological effects of synthetic compounds, including those similar to 3-(2,2-Difluoroethoxy)benzyl bromide (Kim & Choi, 2014).

Benzothiazoles in Chemistry

The study of benzothiazoles illustrates the chemical variability and applications of benzothiazole derivatives in various fields, including medicinal chemistry and material science. This research demonstrates the synthetic versatility and potential utility of compounds containing benzothiazole units, which might be analogous to the research and applications involving 3-(2,2-Difluoroethoxy)benzyl bromide (Boča, Jameson, & Linert, 2011).

Polyfluoroalkyl Chemicals and Degradation

The environmental persistence and degradation of polyfluoroalkyl chemicals, which include a variety of industrially relevant compounds, are critical areas of research. Understanding the microbial degradation pathways of these compounds can inform the development of strategies for mitigating their environmental impact, relevant to the broader context of fluorinated organic compounds like 3-(2,2-Difluoroethoxy)benzyl bromide (Liu & Avendaño, 2013).

Antioxidant and Anti-inflammatory Agents

Research into the synthesis and pharmacological evaluation of novel compounds, including those with benzofused thiazole derivatives, highlights the ongoing search for effective antioxidant and anti-inflammatory agents. This area of research is pertinent to the development and application of new therapeutic agents, possibly including derivatives of 3-(2,2-Difluoroethoxy)benzyl bromide for medical applications (Raut et al., 2020).

Mechanism of Action

Safety and Hazards

“3-(2,2-Difluoroethoxy)benzyl bromide” is classified as a dangerous substance. It has hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEFIVWMYFGOBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)

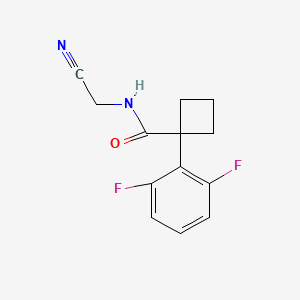

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)

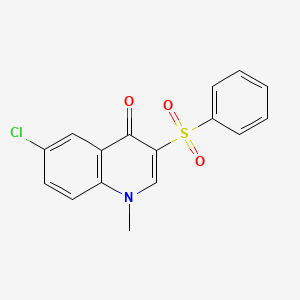

![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)

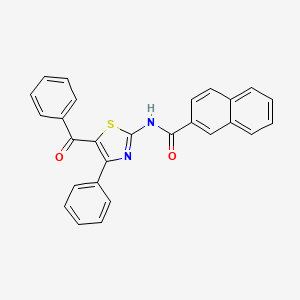

![2-(Bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)